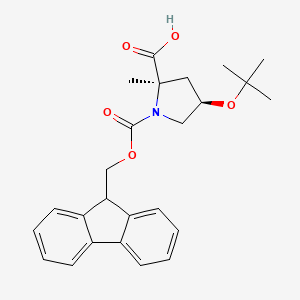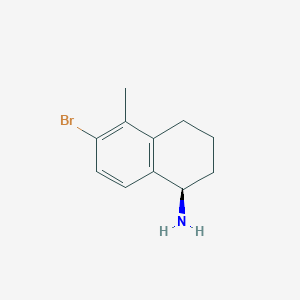![molecular formula C11H9ClO B13045449 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a cyclopropane ring fused to an indene moiety, with a chlorine atom attached to the spiro carbon. This structural motif is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:
Formation of the Indene Moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
In an industrial setting, the production of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.
Medicine: Potential pharmaceutical applications could include the development of new drugs or therapeutic agents.
Industry: The compound may find use in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of the chlorine-containing compound.
Uniqueness
The presence of the chlorine atom in 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs
特性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
6-chlorospiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H9ClO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 |
InChIキー |
PVMUFBPMEQYXJD-UHFFFAOYSA-N |
正規SMILES |
C1CC12CC3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)
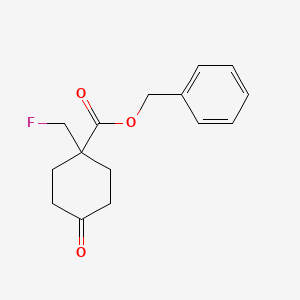

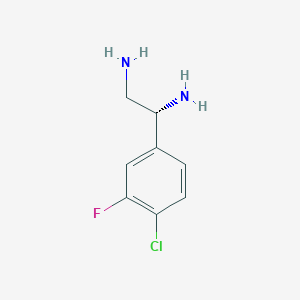
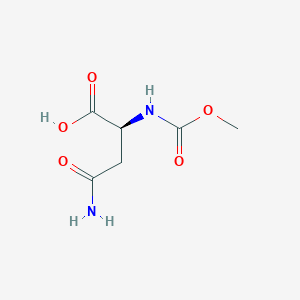
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

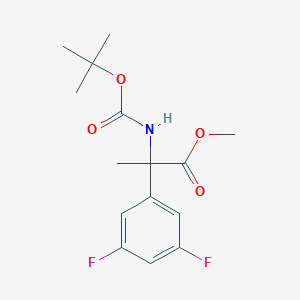
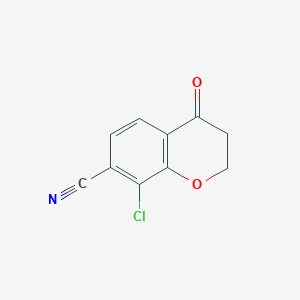

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
